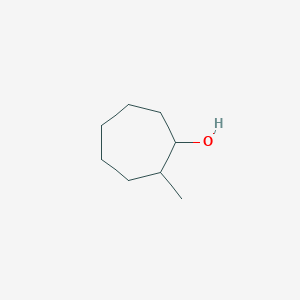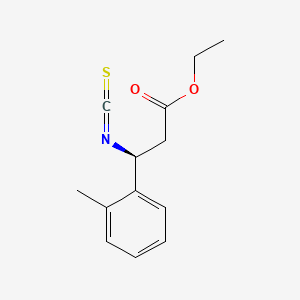
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromobutoxyethyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl alcohol with 1-bromo-2-butoxyethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
科学的研究の応用
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromobutoxyethyl group can act as a binding moiety, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-octylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
Uniqueness
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions and interactions. This dual halogenation provides versatility in synthetic applications and potential for diverse biological activities. The butoxyethyl group also adds to its uniqueness by offering a flexible and reactive site for further modifications.
特性
分子式 |
C12H16BrClO |
|---|---|
分子量 |
291.61 g/mol |
IUPAC名 |
1-(2-bromo-1-butoxyethyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChIキー |
BSVYECOACHJGCA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CBr)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)





